molecular formula C9H10FN3 B2731253 1-[(1R)-1-azidopropyl]-4-fluorobenzene CAS No. 1604447-59-7

1-[(1R)-1-azidopropyl]-4-fluorobenzene

Cat. No.: B2731253
CAS No.: 1604447-59-7
M. Wt: 179.198
InChI Key: OZZNPOBEHDLDJN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[(1R)-1-azidopropyl]-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and ®-1-chloropropane.

    Azidation Reaction: The key step involves the azidation of ®-1-chloropropane using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF). This reaction results in the formation of ®-1-azidopropane.

    Coupling Reaction: The final step involves the coupling of ®-1-azidopropane with 4-fluorobenzene under specific reaction conditions, such as the use of a palladium catalyst and a base like potassium carbonate (K2CO3).

Chemical Reactions Analysis

1-[(1R)-1-Azidopropyl]-4-fluorobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Sodium azide (NaN3) for azidation.
  • Palladium catalysts for coupling reactions.
  • Reducing agents like LiAlH4 for reduction reactions.
  • Copper catalysts for cycloaddition reactions.

Major products formed from these reactions include amines, triazoles, and other substituted derivatives.

Scientific Research Applications

1-[(1R)-1-Azidopropyl]-4-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidopropyl]-4-fluorobenzene is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known to interact with various biological targets. These interactions can modulate specific molecular pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[(1R)-1-Azidopropyl]-4-fluorobenzene can be compared with other azido-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of the azido group, propyl chain, and fluorobenzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1R)-1-azidopropyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZNPOBEHDLDJN-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.